molecular formula C27H26ClNO5 B11594287 Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

Cat. No.: B11594287
M. Wt: 479.9 g/mol
InChI Key: ICDWBNQWXXMQQM-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. Common reagents used in this step include bases like sodium hydride and solvents such as dimethylformamide.

    Substitution Reactions: The introduction of the phenoxy and ethoxy groups is achieved through nucleophilic substitution reactions. Reagents such as potassium carbonate and appropriate halides are used.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The phenoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-3-methylphenoxy)acetate
  • Methyl 4-chloro-2-methylphenoxyacetate

Uniqueness

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C27H26ClNO5

Molecular Weight

479.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate

InChI

InChI=1S/C27H26ClNO5/c1-4-32-22-13-8-18(9-14-22)24-25(34-23-15-10-20(28)16-17(23)3)26(30)29(24)21-11-6-19(7-12-21)27(31)33-5-2/h6-16,24-25H,4-5H2,1-3H3

InChI Key

ICDWBNQWXXMQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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